5-Methoxy-n,n-diisopropyltryptamine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of 5-MeO-DIPT has been characterized through the Speeter and Anthony synthetic route, which was detailed using techniques such as ESI-MS-MS and ESI-TOF-MS, alongside NMR. This procedure led to the identification of several side products, highlighting the complexity and the need for precision in synthesizing this compound (Brandt et al., 2004).

Molecular Structure Analysis

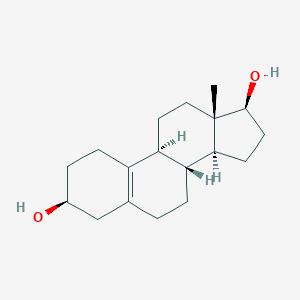

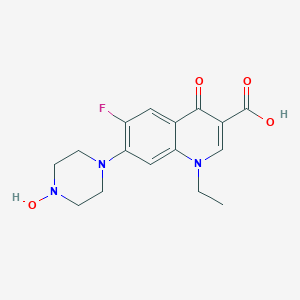

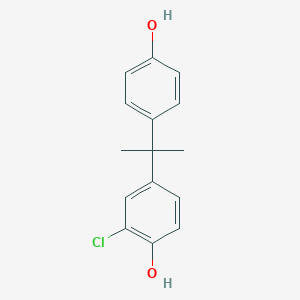

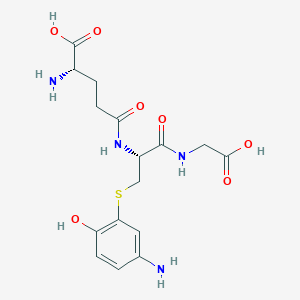

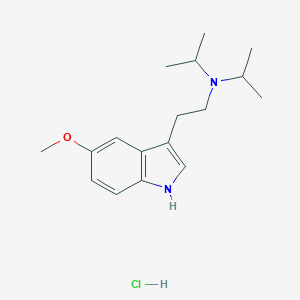

The molecular structure of 5-MeO-DIPT features a tryptamine backbone with methoxy and diisopropyl groups attached, contributing to its pharmacological activity. This structure has been extensively analyzed using various spectroscopic methods to understand its interactions and behavior under different conditions.

Chemical Reactions and Properties

5-MeO-DIPT undergoes various chemical reactions, including oxidation and methylation. These reactions are crucial for understanding its metabolism in biological systems. For instance, oxidative metabolism studies using human liver microsomes and recombinant cytochrome P450 enzymes have revealed the formation of metabolites through O-demethylation and N-deisopropylation pathways (Narimatsu et al., 2006).

Scientific Research Applications

Understanding Tryptamines in Scientific Research

5-Methoxy-N,N-diisopropyltryptamine hydrochloride is part of a broader category of compounds known as tryptamines, which have been the focus of scientific investigations due to their unique psychoactive properties. Research primarily explores their pharmacological, physiological, and toxicological profiles. For instance, studies have delved into the recreational use of similar tryptamines, aiming to understand their effects beyond mere hallucinogenic properties, with an emphasis on establishing a scientific evidence base for drugs like 5-MeO-DALT, a closely related compound. This research is crucial for developing a comprehensive understanding of such substances, including their potential therapeutic applications and public health implications (Corkery et al., 2012).

Toxicology and Analytical Challenges

The toxicological aspects of psychoactive tryptamines, including compounds similar to 5-Methoxy-N,N-diisopropyltryptamine hydrochloride, have been extensively reviewed. The scarcity of global data on tryptamines is noted, particularly concerning their role in drug overdoses and the development of analytical methods to identify these compounds and their metabolites in biological samples. This research underscores the need for heightened awareness and improved analytical capabilities to address the public health threats posed by these substances (Malaca et al., 2020).

Neuropharmacological and Therapeutic Implications

Investigations into the anti-inflammatory activities of ayahuasca, a decoction containing tryptamines, suggest potential therapeutic strategies for neurological and psychiatric diseases. This stems from the pharmacological responses of ayahuasca, which are attributed to its action on monoamine oxidase inhibition and 5-HT receptor activation. Such findings highlight the promise of tryptamines in treating conditions characterized by neuroinflammation, though further research is necessary to validate these therapeutic potentials fully (Silva et al., 2020).

Safety And Hazards

properties

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBJXWFHKCUFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048900 | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-n,n-diisopropyltryptamine hydrochloride | |

CAS RN |

2426-63-3 | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2426-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ048VQB9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.